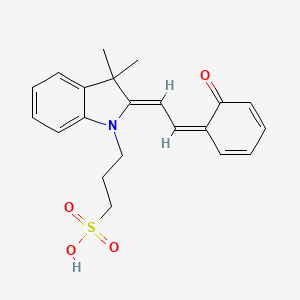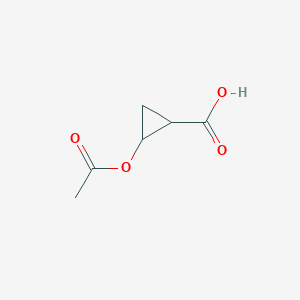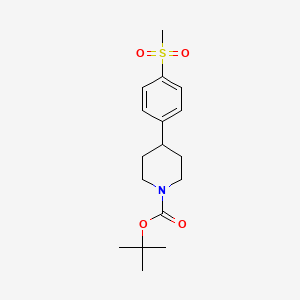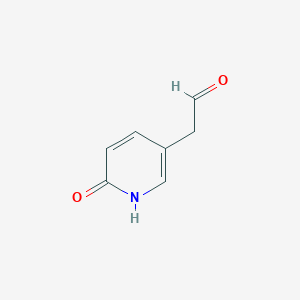
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetaldehyde is an organic compound belonging to the class of pyridinones It is characterized by the presence of a pyridine ring with a keto group at the 6th position and an aldehyde group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminocrotonaldehyde with acetoacetic ester, followed by cyclization and oxidation to yield the desired product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetic acid.
Reduction: 2-(6-Hydroxy-1,6-dihydropyridin-3-yl)acetaldehyde.
Substitution: Various substituted pyridinone derivatives depending on the substituents used.
Applications De Recherche Scientifique
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Oxo-1,6-dihydropyridin-3-yl)boronic acid
- 2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide
Uniqueness
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetaldehyde is unique due to its specific structural features, including the presence of both a keto and an aldehyde group on the pyridine ring
Propriétés
Formule moléculaire |
C7H7NO2 |
|---|---|
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
2-(6-oxo-1H-pyridin-3-yl)acetaldehyde |
InChI |
InChI=1S/C7H7NO2/c9-4-3-6-1-2-7(10)8-5-6/h1-2,4-5H,3H2,(H,8,10) |
Clé InChI |
LTHJLBMECJFTON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)NC=C1CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


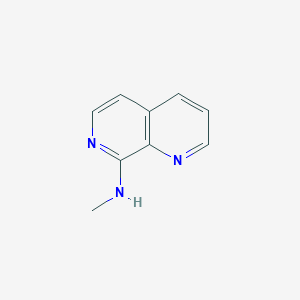
![(R)-5-(Difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B15222677.png)
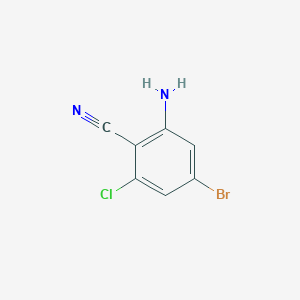
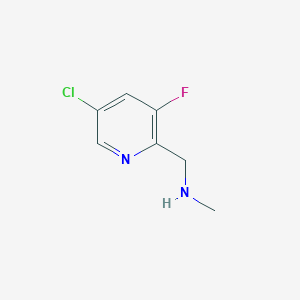
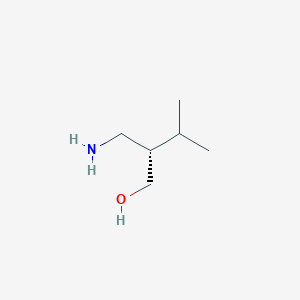
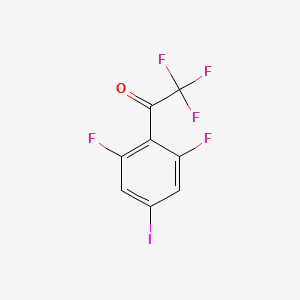
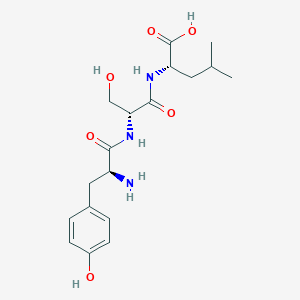
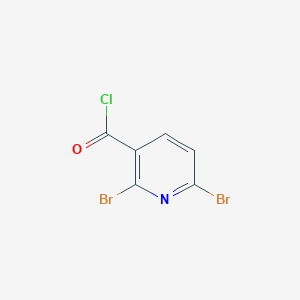
![5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15222707.png)


